1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine
Description
This compound features a piperazine core substituted at the 1-position with a methyl-1,2,4-oxadiazole group bearing a 4-(benzyloxy)phenyl moiety. The 4-position of the piperazine is occupied by a 4-methoxyphenyl group.
Properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-32-24-13-9-23(10-14-24)31-17-15-30(16-18-31)19-26-28-27(29-34-26)22-7-11-25(12-8-22)33-20-21-5-3-2-4-6-21/h2-14H,15-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJWXOGIGTYTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it a significant target for anticancer therapies.
Mode of Action
This compound interacts with its target, the EGFR kinase, by binding to the ATP-binding site of the enzyme. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. The compound’s interaction with EGFR kinase leads to a decrease in the proliferation of cancer cells.
Biochemical Pathways
The inhibition of EGFR kinase by this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are involved in cell survival, growth, and proliferation. By inhibiting EGFR kinase, this compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells.
Biological Activity
The compound 1-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine (CAS No. 1252850-92-2) is a complex organic molecule that incorporates piperazine and oxadiazole moieties, known for their diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H26N4O2
- Molecular Weight : 426.5 g/mol
- IUPAC Name : this compound
The structural complexity of this compound allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
The biological activities of piperazine derivatives are well-documented, showcasing a range of pharmacological effects including:
- Antidepressant : Piperazine derivatives often exhibit activity against serotonin and dopamine receptors.
- Anticancer : Some derivatives have shown antiproliferative effects in various cancer cell lines.
- Antimicrobial : Compounds containing oxadiazole rings have demonstrated antimicrobial properties.
The mechanisms through which this compound exerts its biological effects are primarily through:
- Receptor Binding : Interaction with aminergic receptors (e.g., dopamine D2 and serotonin receptors).
- Enzyme Inhibition : Potential inhibition of enzymes like monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism.
- Induction of Cell Death : Some studies indicate that piperazine derivatives can induce necroptosis in cancer cells .
Antidepressant Activity
A study investigating the binding affinity of piperazine derivatives to serotonin receptors found that modifications to the piperazine ring significantly enhanced their potency as antidepressants. The specific compound's structure allows for optimal interaction with the receptor binding sites .
Anticancer Effects
In vitro studies on K562 leukemic cells demonstrated that the compound triggers cell death through necroptosis pathways. Flow cytometric analyses revealed significant antiproliferative effects, suggesting potential as an anticancer agent .
Antimicrobial Properties
Research on related oxadiazole compounds indicates strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. A derivative showed an IC50 value in the low nanomolar range against MAO B, highlighting its selectivity and potency as an inhibitor .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one | Structure | MAO B Inhibitor | 1.4 |
| LQFM018 | - | Antiproliferative | - |
| 3-(Benzyloxy)phenyl-piperazine derivative | - | Antidepressant | - |
Scientific Research Applications
The compound's biological activities can be categorized into several key areas:
Anticancer Activity
- Mechanism of Action : The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase. By binding to the ATP-binding site of EGFR, it inhibits downstream signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell proliferation and survival.
- In Vitro Studies : Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies on K562 leukemic cells demonstrated that it induces cell death through necroptosis pathways.
-
Case Study Findings :
- In vitro tests indicated a substantial reduction in cell viability and an increase in apoptosis markers when treated with this compound.
- Flow cytometric analyses confirmed its efficacy in triggering cell death mechanisms in cancer cells.
Antidepressant Activity
- Receptor Interaction : This compound has been found to interact with serotonin and dopamine receptors, which are critical targets for antidepressant drugs.
- Research Insights : Modifications to the piperazine ring have been shown to enhance binding affinity to these receptors, thereby increasing its potential as an antidepressant agent.
Antimicrobial Properties
- Biological Efficacy : Compounds containing oxadiazole rings have demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- IC50 Values : Related derivatives have shown low nanomolar IC50 values against microbial targets, indicating high potency as antimicrobial agents.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest favorable bioavailability and metabolic stability. Its safety profile remains to be thoroughly evaluated in clinical settings; however, preliminary studies indicate low toxicity levels in vitro.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogues
Structural Analogues
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS 923767-43-5)
- Core Structure : Piperazine-1,2,4-oxadiazole.
- Substituents :
- Oxadiazole: 4-Methylphenyl.
- Piperazine: Unsubstituted at the 4-position.
- Key Differences : Lacks the 4-methoxyphenyl group on piperazine and the benzyloxy group on oxadiazole. The methyl group confers lower steric bulk and higher metabolic stability compared to benzyloxy .
1-{[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-(diphenylmethyl)piperazine (CAS 339019-78-2)
- Core Structure : Piperazine-1,2-oxazole.
- Substituents :
- Oxazole: 2-Chlorophenyl.
- Piperazine: Diphenylmethyl at the 4-position.
- Key Differences : The oxazole ring (vs. oxadiazole) and diphenylmethyl group may alter electronic properties and receptor interactions. The chlorine atom could enhance binding affinity to hydrophobic pockets .
Purine-Linked Piperazines (Anti-TB Agents)
Data Table: Comparative Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
